molecular formula C13H25NO3 B14011647 Tert-butyl 4-ethyl-4-methoxypiperidine-1-carboxylate

Tert-butyl 4-ethyl-4-methoxypiperidine-1-carboxylate

Cat. No.: B14011647
M. Wt: 243.34 g/mol
InChI Key: VGWFZIPDVXBPKR-UHFFFAOYSA-N
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Description

Tert-butyl 4-ethyl-4-methoxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a methoxy group attached to a piperidine ring, which is further connected to a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-ethyl-4-methoxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents under controlled conditions. One common method includes:

    Starting Material: Piperidine derivative.

    Reagent: Tert-butyl chloroformate.

    Solvent: Anhydrous tetrahydrofuran (THF).

    Catalyst: Triethylamine.

    Reaction Conditions: The reaction is carried out at low temperatures, typically around 0°C to 5°C, to prevent side reactions and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-ethyl-4-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-ethyl-4-methoxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-ethyl-4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-ethyl-4-methoxypiperidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific chemical characteristics are required.

Properties

IUPAC Name

tert-butyl 4-ethyl-4-methoxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-6-13(16-5)7-9-14(10-8-13)11(15)17-12(2,3)4/h6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWFZIPDVXBPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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